molecular formula C16H18N6O4 B4374723 N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide

Cat. No.: B4374723
M. Wt: 358.35 g/mol
InChI Key: WIWSJSRMJGXVAC-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both oxazole and pyrazole rings, which are known for their biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common in modifying the functional groups attached to the oxazole or pyrazole rings.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide stands out due to its dual oxazole and pyrazole rings, which confer unique reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and makes it a valuable target for further research and development.

Properties

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c1-8-14(10(3)25-20-8)17-13(23)7-22-6-5-12(19-22)16(24)18-15-9(2)21-26-11(15)4/h5-6H,7H2,1-4H3,(H,17,23)(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWSJSRMJGXVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)CN2C=CC(=N2)C(=O)NC3=C(ON=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]-2-oxoethyl]pyrazole-3-carboxamide

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